N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-(4-methoxy-phenyl)-N''-propionyl-guanidine is a complex organic compound classified under guanidines. This compound features a distinctive molecular structure characterized by a pyrimidine ring, a methoxyphenyl group, and a propionyl moiety. The compound's unique arrangement of functional groups suggests potential applications in various scientific fields, particularly in medicinal chemistry due to its possible interactions with biological targets.
This compound can be synthesized through various organic chemistry methods, which involve multiple steps and specific reaction conditions. The synthesis typically requires the use of reagents such as aldehydes, amines, and halides to build the desired molecular framework.
N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-(4-methoxy-phenyl)-N''-propionyl-guanidine belongs to the class of guanidine derivatives. Guanidines are characterized by the presence of a guanidine functional group, which consists of a carbon atom bonded to three nitrogen atoms. This class of compounds is known for its diverse biological activities and applications.
The synthesis of N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-(4-methoxy-phenyl)-N''-propionyl-guanidine typically involves several synthetic routes:
Each step requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yields and purity of the final product. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds.
The molecular formula for N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-(4-methoxy-phenyl)-N''-propionyl-guanidine is .
| Property | Value |
|---|---|
| Molecular Weight | 368.48 g/mol |
| IUPAC Name | N-[4,6-dimethylpyrimidin-2-yl]-N'-(4-methoxyphenyl)-N''-propionylguanidine |
| InChI | InChI=1S/C18H24N6O2/c1-12(20)16(19)15(18(22)23)14(11)17(21)13(2)3/h4-10H,1-3H3,(H2,22,23) |
| InChI Key | XXXXXX |
The structural analysis reveals that the compound exhibits multiple functional groups that may contribute to its biological activity.
The chemical reactivity of N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-(4-methoxy-phenyl)-N''-propionyl-guanidine can be attributed to its functional groups:
Reactions involving this compound can be monitored using chromatographic techniques such as High Performance Liquid Chromatography (HPLC) to determine product formation and yield.
The mechanism of action for N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-(4-methoxy-phenyl)-N''-propionyl-guanidine likely involves its interaction with specific biological targets such as enzymes or receptors:
The physical properties include:
Key chemical properties include:
N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-(4-methoxy-phenyl)-N''-propionyl-guanidine has potential applications in various fields:
This compound represents an area of interest for ongoing research due to its complex structure and potential biological activities. Further studies are warranted to fully elucidate its mechanisms and applications in various scientific domains.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6